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molecular formula C8H6N2O6 B1616960 Methyl 2,6-dinitrobenzoate CAS No. 42087-82-1

Methyl 2,6-dinitrobenzoate

Cat. No. B1616960
M. Wt: 226.14 g/mol
InChI Key: YZRFTJSIVVNRMI-UHFFFAOYSA-N
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Patent
US03959289

Procedure details

2,6-Dinitrobenzoic acid (10.6 grams) is suspended in ether (125 ml.) at 0°C. 1-Methyl-3-p-tolyltriazine (8.2 grams) in ether (75 ml.) is added dropwise to the stirred reaction mixture in an ice bath. The reaction mixture is stirred at 0° for 1 hour and at room temperature for 1 hour. The reaction mixture is diluted to 1 l. with ether and the insoluble product collected by filtration. Recrystallization from methanol gives colorless crystals (3.65 grams, melting point 150°-151.5°). An additional 4.1 grams of product are obtained from the filtrate.
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
1-Methyl-3-p-tolyltriazine
Quantity
8.2 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-:15])=[O:14])[C:5]=1[C:6]([OH:8])=[O:7])([O-:3])=[O:2].[CH3:16]N1C=CCN(C2C=CC(C)=CC=2)N1>CCOCC>[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-:15])=[O:14])[C:5]=1[C:6]([O:8][CH3:16])=[O:7])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C(=CC=C1)[N+](=O)[O-]
Step Two
Name
1-Methyl-3-p-tolyltriazine
Quantity
8.2 g
Type
reactant
Smiles
CN1NN(CC=C1)C1=CC=C(C=C1)C
Name
Quantity
75 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
125 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 0° for 1 hour and at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is diluted to 1 l
FILTRATION
Type
FILTRATION
Details
with ether and the insoluble product collected by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)OC)C(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.65 g
YIELD: CALCULATEDPERCENTYIELD 37.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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